molecular formula C17H16N4O5S B2420746 6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-45-7

6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2420746
CAS No.: 864927-45-7
M. Wt: 388.4
InChI Key: IYTZKVVXOOEJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a complex synthetic organic compound designed for advanced scientific research and development. This molecule features a unique multi-cyclic structure that incorporates a 4H-thieno[2,3-c]pyridine core, a scaffold of significant interest in medicinal chemistry due to its presence in biologically active molecules . The core structure is functionalized with a 3-nitrobenzamide group at the 2-position and an acetyl moiety on the 6-position of the dihydropyridine ring, which alongside the carboxamide group at the 3-position, makes this compound a valuable intermediate for the synthesis of more complex molecules and a candidate for biological screening. Compounds based on the thieno[2,3-c]pyridine framework are frequently investigated for their potential interactions with various therapeutic targets. Specifically, structurally related molecules featuring the tetrahydrothieno[2,3-c]pyridine core have been identified as potent inhibitors in oncological research, such as Bcl-3 inhibitors, which are relevant for the treatment of various cancers including breast cancer, lung cancer, and lymphomas . The presence of the nitrogen-containing heterocycle is a key feature, as over 85% of all biologically active pharmaceuticals contain heterocyclic scaffolds, with nitrogen heterocycles being particularly common due to their ability to form crucial hydrogen bonds with biological targets like enzymes and DNA . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. It has not been approved by the FDA or any other regulatory agency for the prevention, treatment, or cure of any medical condition or disease. All necessary safety data sheets and handling protocols must be consulted prior to use.

Properties

IUPAC Name

6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-9(22)20-6-5-12-13(8-20)27-17(14(12)15(18)23)19-16(24)10-3-2-4-11(7-10)21(25)26/h2-4,7H,5-6,8H2,1H3,(H2,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTZKVVXOOEJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and specific activities observed in various studies.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from thieno[2,3-c]pyridine derivatives. The incorporation of the 3-nitrobenzoyl group and the acetyl moiety is crucial for enhancing its biological properties. The synthetic pathways often include condensation reactions and cyclization processes that yield the desired thieno-pyridine structure.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : NCI-H1975, A549, and MDA-MB-231.
  • Assay Used : MTT assay and thymidine incorporation assay.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (μM)% Inhibition
A1NCI-H197515.629>85
A2A549>5070
B1MDA-MB-2310.440>85

These results suggest that the compound has selective activity against certain cancer types, particularly those with mutations in the EGFR gene.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Case Studies

  • Case Study on Anticancer Properties : A study investigated the effects of this compound on lung cancer cells (NCI-H1975). The findings revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial activity of similar thieno-pyridine derivatives against clinical isolates of bacteria. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity.

Scientific Research Applications

Research indicates that compounds in the thieno[2,3-c]pyridine class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that thieno[2,3-c]pyridine derivatives possess significant antimicrobial properties against various pathogens. For example, compounds synthesized with similar structures have demonstrated activity against Gram-positive bacteria and fungi, suggesting potential therapeutic applications in treating infections .
  • Anticancer Properties : The compound has shown promise in anticancer studies. In vitro assays indicate that derivatives can inhibit cancer cell proliferation, particularly in specific cancer lines. The mechanism of action is often linked to interference with cellular signaling pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thieno[2,3-c]pyridine core significantly influence biological activity. For instance:

Compound VariationBiological ActivityReference
6-acetyl derivativeModerate antimicrobial activity
Nitro-substituted analogsEnhanced anticancer activity
Benzoyl derivativesImproved selectivity against pathogens

Case Studies

  • Antimicrobial Studies : A series of derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that modifications to the nitro group enhanced activity against these organisms, making them suitable candidates for further development as antimicrobial agents .
  • Anticancer Investigations : In a study evaluating several thieno[2,3-c]pyridine derivatives, one compound exhibited over 80% inhibition of growth in specific cancer cell lines (e.g., OVCAR-8). This highlights the potential for further exploration in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for this thieno[2,3-c]pyridine derivative?

A typical synthesis involves cyclocondensation of substituted thiophene precursors with nitrobenzoyl-containing reagents. For example, refluxing intermediates (e.g., thiouracil derivatives) with aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst, followed by crystallization from polar aprotic solvents like DMF/water . Purification often employs column chromatography using silica gel and dichloromethane/methanol gradients.

Q. How should researchers characterize the compound’s structural integrity?

Use a multi-technique approach:

  • 1H/13C NMR to confirm proton environments and carbon backbone (e.g., acetyl and nitrobenzoyl group integration) .
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities and validate substituent positioning .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Implement quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates. Tools like the ICReDD framework integrate reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error approaches . For instance, simulate the activation energy of nitrobenzoyl group coupling to identify catalytic additives or solvent systems that enhance yield .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR data with X-ray-derived bond lengths and angles to confirm substituent orientation .
  • Solvent effects : Account for deuterated solvent shifts (e.g., DMSO-d6) in NMR analysis, particularly for labile protons (e.g., amide NH) .
  • Tandem MS/MS : Use high-resolution mass spectrometry to distinguish between isobaric fragments and confirm molecular ion stability .

Q. What strategies improve regioselective functionalization of the thieno[2,3-c]pyridine core?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on amines) to steer electrophilic substitution toward the 2- or 3-position .
  • Metal catalysis : Employ palladium-mediated cross-coupling (e.g., Suzuki for aryl group insertion) at the 6-acetyl position, leveraging steric and electronic effects .
  • pH-controlled reactions : Adjust reaction pH to deprotonate specific sites (e.g., carboxamide NH) for selective nitrobenzoylation .

Methodological Considerations

  • Data reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously, as minor variations in heterocyclic syntheses can drastically alter yields .
  • Hazard mitigation : Refer to safety protocols for handling nitro-containing intermediates (e.g., explosion risks during high-temperature reactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.